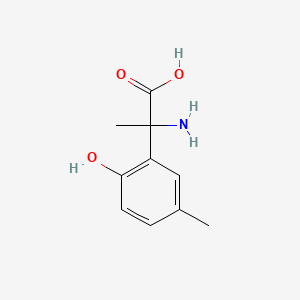

2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a methyl-substituted phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-methylbenzaldehyde with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines or other derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions may vary, but common reagents include halogens, acids, or bases depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic acid exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including HCT-116 and HeLa cells. The compound showed an IC50 value in the low micromolar range, indicating potent antiproliferative effects.

Table 1: Anticancer Activity Overview

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Activity | Reference |

|---|---|---|

| E. coli | Effective | |

| S. aureus | Effective |

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes, such as acetylcholinesterase, which is crucial in neurotransmission.

Table 3: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Potential Inhibitor |

Case Study: Anticancer Activity

A comprehensive study evaluated the anticancer effects of this compound on HCT-116 cells. The results indicated that treatment led to significant nuclear disintegration and chromatin condensation, suggesting effective induction of apoptosis.

Case Study: Antimicrobial Efficacy

In another study, the antimicrobial efficacy was tested against E. coli and S. aureus strains, revealing that structural modifications enhanced its potency against these bacteria.

Mécanisme D'action

The mechanism of action of 2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing various biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-2-(2-hydroxyphenyl)propanoic acid

- 2-Amino-2-(4-hydroxy-5-methylphenyl)propanoic acid

- 2-Amino-2-(2-hydroxy-3-methylphenyl)propanoic acid

Uniqueness

2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic acid is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic acid, also known as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₁₁NO₃

- Molecular Weight : Approximately 181.19 g/mol

The presence of both amino and hydroxyl functional groups contributes significantly to its biological reactivity and interactions with various biomolecules.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties , potentially due to its antioxidant capabilities. These properties may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

Several studies have highlighted the compound's potential in cancer therapy. It has been shown to exhibit antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit the growth of HCT-116 colorectal cancer cells, with IC50 values indicating significant cytotoxicity . The mechanism appears to involve interaction with heat shock proteins (HSP90 and TRAP1), which are crucial in cancer cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary findings suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, although specific MIC (Minimum Inhibitory Concentration) values need further investigation .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with various biomolecules, influencing enzyme activity and receptor interactions. The hydroxyl group enhances its capacity to donate protons, while the amino group can participate in ionic interactions, facilitating binding to target proteins involved in critical biological pathways.

Case Study 1: Neuroprotective Mechanism

A study focused on the neuroprotective effects of the compound showed that it could reduce neuronal cell death induced by oxidative stress. This was assessed using in vitro models where neuronal cells were treated with the compound prior to exposure to oxidative agents. The results indicated a significant reduction in cell death compared to control groups.

Case Study 2: Antiproliferative Effects on Cancer Cells

In another investigation, derivatives of this compound were synthesized and tested against various cancer cell lines. The study found that certain derivatives demonstrated potent anticancer activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising avenue for drug development .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-2-(4-hydroxy-5-methylphenyl)propanoic acid | Hydroxyl group at position 4 | Moderate neuroprotective effects |

| 2-Amino-2-(3-hydroxyphenyl)propanoic acid | Hydroxyl group at position 3 | Limited anticancer activity |

| 2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid | Isoxazole ring present | Known AMPA receptor antagonist |

This table illustrates how variations in functional group positioning can influence biological activity, highlighting the potential advantages of the studied compound.

Propriétés

IUPAC Name |

2-amino-2-(2-hydroxy-5-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-3-4-8(12)7(5-6)10(2,11)9(13)14/h3-5,12H,11H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFLEXUNTGIBFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.